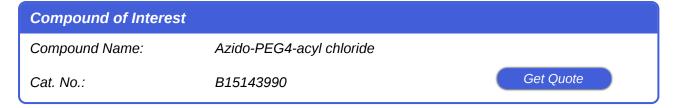


# An In-depth Technical Guide to Azido-PEG4-acyl chloride

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction: A Versatile Heterobifunctional Linker

Azido-PEG4-acyl chloride is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation, drug delivery, and proteomics.[1][2] Its structure is defined by two key reactive groups at opposite ends of a hydrophilic 4-unit polyethylene glycol (PEG) spacer: a terminal azide (-N<sub>3</sub>) group and a highly reactive acyl chloride (-COCl) group.[1] This unique architecture allows for the sequential and specific conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecular structures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[3][4][5]

The central PEG4 spacer enhances the aqueous solubility of the linker and any resulting conjugates, which can improve the pharmacokinetic properties of therapeutic molecules and reduce non-specific binding in analytical applications.[5][6][7] The azide group provides a bioorthogonal handle for "click chemistry," while the acyl chloride offers a highly efficient way to react with primary amines.[3][8]

## **Core Properties and Specifications**

The physical and chemical properties of **Azido-PEG4-acyl chloride** are summarized below. These specifications are critical for designing synthetic routes, calculating molar equivalents, and ensuring reproducibility in experiments.



Property	Value	Source(s)
Molecular Weight	281.69 g/mol	[1][3][9]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> ClN <sub>3</sub> O <sub>5</sub>	[3][9]
Purity	≥95%	[9]
Appearance	Colorless to pale yellow liquid	[10]
Canonical SMILES	C(COCCOCCOC(=O)CI) N=[N+]=[N-]	[1]
Storage Conditions	-20°C for long-term storage	[6]

# Key Applications in Research and Drug Development

The dual reactivity of **Azido-PEG4-acyl chloride** makes it a versatile reagent for a multitude of applications.

- PROTAC Synthesis: This linker is widely used in the construction of PROTACs.[3] PROTACs are chimeric molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] The linker's length and flexibility are critical for orienting the two binding ligands correctly. The acyl chloride can be used to attach the linker to an amine-containing ligand for the target protein or the E3 ligase, while the azide can be used in a subsequent click reaction to attach the second ligand.
- Antibody-Drug Conjugates (ADCs): In the development of ADCs, the linker is used to attach
  a potent cytotoxic drug to a monoclonal antibody.[4][5] This enables the targeted delivery of
  the drug to cancer cells. The hydrophilic PEG spacer can help to maintain the stability and
  solubility of the final ADC.[4]
- Bioconjugation and Labeling: The linker facilitates the attachment of reporter molecules (like fluorescent dyes or biotin) to proteins, peptides, or other biomolecules for detection, imaging, and purification purposes.[4][11] The bio-orthogonal nature of the azide group's click reaction allows for labeling in complex biological media with high specificity.[12][13]



### **Chemical Reactivity and Mechanisms**

**Azido-PEG4-acyl chloride**'s utility stems from the distinct and highly efficient reactions of its two terminal functional groups.

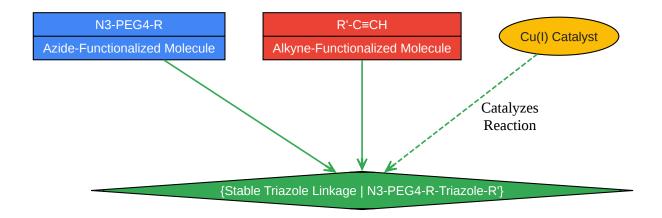
### **Acyl Chloride Reaction with Primary Amines**

The acyl chloride group reacts readily with nucleophiles, most notably the primary amines found in proteins (e.g., the side chain of lysine residues) or other synthetic molecules.[14] This is a nucleophilic addition-elimination reaction that forms a stable and robust amide bond.[8][15] The reaction is typically very rapid and exothermic.[8] The hydrogen chloride (HCl) byproduct will react with any excess amine in the mixture to form an ammonium salt.[14][16]

Caption: Nucleophilic addition-elimination of an amine with Azido-PEG4-acyl chloride.

#### **Azide Group Reaction via Click Chemistry**

The azide group is a key component for "click chemistry," a class of reactions known for being highly efficient, specific, and biocompatible.[12][13] It readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole ring.[3][17] This allows for the specific conjugation of the linker to molecules containing an alkyne or a strained cyclooctyne (e.g., DBCO, BCN), even in complex biological environments.[3][6]



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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction.

## **Experimental Protocols**

The following are generalized protocols for utilizing **Azido-PEG4-acyl chloride**. Specific concentrations, solvents, and reaction times should be optimized for the specific molecules being conjugated.

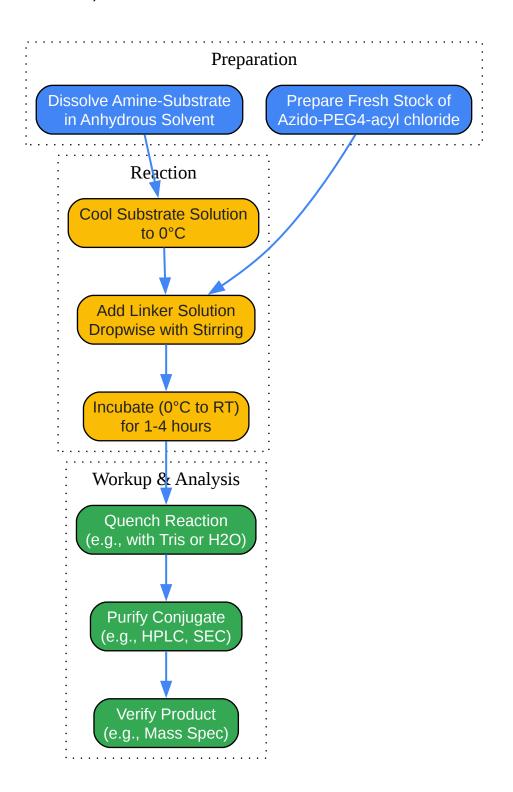
## General Protocol for Conjugation to an Amine-Containing Molecule

This protocol describes the formation of an amide bond between the acyl chloride and a primary amine.

- Preparation: Dissolve the amine-containing substrate (e.g., protein, peptide, or small molecule) in an appropriate anhydrous aprotic solvent (e.g., DMF, DMSO, or DCM). If the substrate is a protein, use an aqueous buffer with a pH of 7.5-8.5, ensuring the buffer itself does not contain primary amines (e.g., use phosphate or bicarbonate buffer, not Tris).
- Reagent Preparation: Immediately before use, prepare a stock solution of Azido-PEG4-acyl
  chloride in an anhydrous solvent like DMF or DCM. Acyl chlorides are sensitive to moisture
  and will hydrolyze.[10]
- Reaction: Cool the solution of the amine-containing substrate to 0°C in an ice bath to control the reaction rate. Add the **Azido-PEG4-acyl chloride** solution dropwise to the stirred substrate solution. A molar excess of the linker (e.g., 1.5 to 10 equivalents) may be required depending on the substrate.
- Incubation: Allow the reaction to proceed at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours.[18]
- Quenching: Quench any unreacted acyl chloride by adding a small amount of an aminecontaining buffer (like Tris) or water.
- Purification: Purify the resulting azide-functionalized conjugate using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC, to remove excess linker and byproducts.



 Verification: Confirm the successful conjugation using techniques like mass spectrometry (to observe the mass shift) or NMR.



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Caption: General experimental workflow for amine conjugation.

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